molecular formula C7H7F3N2O2 B6201851 ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 129819-42-7

ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6201851
CAS No.: 129819-42-7
M. Wt: 208.1
InChI Key:
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Description

Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated organic compound that belongs to the pyrazole family. The presence of a trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound is known for its stability, lipophilicity, and ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloro-1H-pyrazole-1-carboxylate with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be compared with other trifluoromethylated pyrazoles and related compounds:

    Similar Compounds: Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate, Ethyl 1-(pentafluoroethyl)-1H-pyrazole-4-carboxylate.

    Uniqueness: The presence of the trifluoromethyl group imparts unique properties such as increased stability, lipophilicity, and reactivity compared to other fluorinated analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with trifluoroacetic acid to form ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.", "Starting Materials": [ "Ethyl 4-chloro-3-oxobutanoate", "Hydrazine hydrate", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Ethyl 4-chloro-3-oxobutanoate is reacted with hydrazine hydrate in ethanol at reflux temperature to form ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: Ethyl 4-hydrazinyl-3-oxobutanoate is then reacted with trifluoroacetic acid in ethanol at reflux temperature to form ethyl 1-(trifluoromethyl)-1H-pyrazole-4-carboxylate.", "Step 3: The product is isolated by filtration and recrystallization from ethanol." ] }

CAS No.

129819-42-7

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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